didecyl(dimethyl)azanium bromide

Analytical Chemistry Micellar Electrokinetic Chromatography (MEKC) Capillary Electrophoresis

Generic QAC substitution risks invalidating protocols due to structure-function sensitivity. DDAB, with C10 dialkyl chains, offers a defined LogP (4.348) and CMC profile unattainable with monoalkyl or shorter-chain analogs. - For MEKC methods: Achieves high-efficiency separations at 0.08-0.1 mM, reducing reagent costs and waste vs. CTAB. - As a biocide: Delivers MIC/MBC of 2 µg/mL against S. aureus, enabling validated biofilm eradication. - As a phase-transfer catalyst: Provides robust thermal and alkaline stability for diverse biphasic reactions.

Molecular Formula C22H48N+
Molecular Weight 326.6 g/mol
CAS No. 20256-56-8
Cat. No. B1205313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedidecyl(dimethyl)azanium bromide
CAS20256-56-8
SynonymsBardac 22
deciquam 222
didecyldimethylammonium
didecyldimethylammonium bromide
didecyldimethylammonium chloride
Molecular FormulaC22H48N+
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(C)CCCCCCCCCC
InChIInChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1
InChIKeyJGFDZZLUDWMUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didecyl(dimethyl)azanium Bromide Overview


Didecyl(dimethyl)azanium bromide (CAS 20256-56-8), commonly referred to as didecyldimethylammonium bromide (DDAB), is a fourth-generation quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to two methyl groups and two decyl (C10) alkyl chains . This dialkyl cationic surfactant possesses an exact mass of 405.297 g/mol and a high lipophilicity with a calculated LogP of 4.348 . As a solid at room temperature with a melting point of 149-151 °C , DDAB is structurally distinct from common monoalkyl (e.g., CTAB) and shorter-chain dialkyl QACs, providing a specific balance of hydrophobic character and molecular geometry that underpins its functional performance in specialized applications.

Why DDAB Cannot Be Replaced by Generic QACs


Generic substitution of quaternary ammonium compounds (QACs) is a high-risk procurement strategy due to the pronounced structure-function relationships governing this class. The physicochemical properties of a QAC, including critical micelle concentration (CMC), lipophilicity (LogP), and aggregation behavior, are exquisitely sensitive to alkyl chain length and architecture (monoalkyl vs. dialkyl) [1]. For example, increasing the alkyl chain length or moving from a mono- to a di-alkyl structure drastically lowers the CMC, which directly impacts surface activity and bioavailability [1]. Didecyl(dimethyl)azanium bromide, with its two C10 chains, occupies a specific position in this property landscape. Substituting it with a shorter-chain analog (e.g., DTAB) or a longer-chain variant (e.g., DODAB) will result in a fundamentally different surfactant with altered micellization behavior, antimicrobial efficacy, and environmental partitioning, thereby invalidating experimental protocols or product formulations optimized for its unique profile [2].

DDAB Performance Evidence


MEKC Drug Separation Efficiency vs. CTAB

In micellar electrokinetic capillary chromatography (MEKC), the double-chained surfactant didodecyldimethylammonium bromide (DDAB) demonstrated a clear quantitative advantage over the traditional single-chained surfactant cetyltrimethylammonium bromide (CTAB) for drug separations. This differential performance is critical for method development and analytical precision [1].

Analytical Chemistry Micellar Electrokinetic Chromatography (MEKC) Capillary Electrophoresis

Potent Anti-Staphylococcal Biofilm Activity

In a study evaluating its antibacterial mechanism and biofilm removal efficacy, DDAB demonstrated potent activity against Staphylococcus aureus, a major pathogen in food processing and healthcare. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were established [1]. Furthermore, a combination strategy provided a quantitative threshold for complete biofilm clearance [1].

Antimicrobial Biofilm Control Food Safety

Robust Phase-Transfer Catalytic Activity

A comprehensive study on the application of DDAB as a phase-transfer catalyst (PTC) found it to be a 'universal, robust, and highly potent' alternative to traditional PTCs. Its performance was validated across a diverse set of representative organic transformations, including C- and N-alkylations, esterification, cyanation, and oxidation [1].

Organic Synthesis Phase-Transfer Catalysis (PTC) Green Chemistry

Environmental Fate Governed by CEC

A study on the bioavailability and detoxification of cationic surfactants established a quantitative structure-activity relationship (QSAR) for DDAB toxicity in sediment and soil. The toxicity to the model organism Caenorhabditis elegans was found to be inversely correlated with the cation exchange capacity (CEC) of the substrate [1]. This provides a unique, predictable framework for assessing environmental risk.

Environmental Chemistry Ecotoxicology Risk Assessment

DDAB Application Scenarios


MEKC Method Development

Laboratories developing or refining MEKC methods for the separation of complex drug mixtures should prioritize procurement of DDAB. Its ability to achieve high-efficiency separations of basic, acidic, and neutral analytes at a significantly lower working concentration (0.08-0.1 mM) compared to the standard surfactant CTAB (~0.4-1.0 mM) translates directly into lower reagent costs, reduced hazardous waste generation, and improved method robustness [1]. The superior performance, validated in a direct head-to-head comparison, makes DDAB a strategic reagent for method optimization.

Specialized Disinfection and Biofilm Control

Researchers and formulators focused on the control of Gram-positive bacterial biofilms, particularly those involving Staphylococcus aureus, will find DDAB to be a highly potent active ingredient. Its established MIC and MBC of 2 µg/mL against S. aureus provide a quantitative performance benchmark [2]. This data supports its use in developing next-generation disinfectants for food processing facilities, healthcare environments, or industrial water systems where biofilm eradication is critical and where a quantifiable measure of efficacy is required for product validation.

Organic Synthesis and Process Chemistry

Synthetic chemists seeking a robust, multi-purpose phase-transfer catalyst (PTC) for liquid-liquid biphasic reactions should consider DDAB as a superior alternative to traditional catalysts like tetrabutylammonium salts. Its demonstrated thermal and alkaline stability, combined with its high lipophilicity, allows it to function effectively under both mass-transfer and chemically-controlled regimes [3]. This versatility makes DDAB a valuable asset for process development, potentially streamlining synthetic routes and improving yield across a wide array of transformations, including alkylations, esterifications, and oxidations.

Environmental Fate and Risk Assessment Studies

Environmental toxicologists and risk assessors evaluating the impact of cationic surfactants can leverage DDAB as a well-characterized reference compound. The existence of a validated QSAR model that correlates its toxicity in soil and sediment organisms (C. elegans) with the cation exchange capacity (CEC) of the substrate provides a unique, science-based tool for predicting environmental behavior [4]. Procuring DDAB for such studies allows for the development of more accurate environmental risk assessments compared to using less well-characterized QACs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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